1-Ethyl-4-(4-naphthalen-1-yloxybutyl)piperazine;oxalic acid
Overview
Description
1-Ethyl-4-(4-naphthalen-1-yloxybutyl)piperazine;oxalic acid is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a butyl chain linked to a naphthyloxy group. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(4-naphthalen-1-yloxybutyl)piperazine;oxalic acid typically involves the following steps:
Formation of the piperazine core: The piperazine ring is synthesized by reacting ethylenediamine with diethyl oxalate under controlled conditions.
Substitution with ethyl group: The piperazine core is then alkylated with ethyl bromide in the presence of a base such as sodium hydride.
Attachment of the butyl chain: The ethyl-substituted piperazine is reacted with 1-bromobutane to introduce the butyl chain.
Introduction of the naphthyloxy group: The butyl-substituted piperazine is then reacted with 1-naphthol in the presence of a suitable catalyst to form the naphthyloxy derivative.
Formation of the oxalate salt: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(4-naphthalen-1-yloxybutyl)piperazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with different functional groups.
Scientific Research Applications
1-Ethyl-4-(4-naphthalen-1-yloxybutyl)piperazine;oxalic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(4-naphthalen-1-yloxybutyl)piperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-[4-(2-naphthyloxy)butyl]piperazine oxalate
- 1-ethyl-4-[4-(1-phenoxy)butyl]piperazine oxalate
- 1-ethyl-4-[4-(1-biphenyloxy)butyl]piperazine oxalate
Uniqueness
1-Ethyl-4-(4-naphthalen-1-yloxybutyl)piperazine;oxalic acid is unique due to the presence of the naphthyloxy group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
1-ethyl-4-(4-naphthalen-1-yloxybutyl)piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O.C2H2O4/c1-2-21-13-15-22(16-14-21)12-5-6-17-23-20-11-7-9-18-8-3-4-10-19(18)20;3-1(4)2(5)6/h3-4,7-11H,2,5-6,12-17H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNLFFQYKDHXKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCOC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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